

Navigating the Kinome: A Comparative Guide to RIPK2 Inhibitor Selectivity

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Compound of Interest

Compound Name:	RIPK2-IN-3
CAS No.:	1290490-78-6
Cat. No.:	B3390941

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For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a small molecule inhibitor is paramount. An ideal inhibitor potently targets the kinase of interest while minimizing off-target effects, thereby reducing the potential for toxicity and undesired biological responses. This guide provides a comparative analysis of the kinase selectivity of several key RIPK2 inhibitors, offering insights supported by available experimental data. While comprehensive kinome-wide data for **RIPK2-IN-3** is not publicly available, we will compare it to well-characterized inhibitors to highlight the standards and methodologies in kinase selectivity profiling.

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical transducer of signals from the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors. Its central role in the innate immune response has made it an attractive target for therapeutic intervention in a range of inflammatory diseases and cancers. A crucial aspect of developing effective RIPK2-targeted therapies is ensuring the high selectivity of the inhibitor.

Comparative Kinase Selectivity of RIPK2 Inhibitors

The following table summarizes the available kinase selectivity data for **RIPK2-IN-3** and several other widely studied RIPK2 inhibitors. The data highlights the varying degrees of selectivity achieved by different chemical scaffolds.

Inhibitor	RIPK2 Potency	Selectivity Profile	Key Off-Targets
RIPK2-IN-3	IC50: 6.39 μ M[1]	No comprehensive kinome scan data is publicly available.	Not determined.
GSK583	IC50: 5 nM (human)[2]	Highly selective over a panel of 300 kinases at 1 μ M concentration. [2]	Some inhibition of BRK and Aurora A noted.
WEHI-345	IC50: 130 nM, Kd: 46 nM[3][4]	Selective over RIPK1, RIPK4, and RIPK5 (Kd >10,000 nM) and a panel of 95 other kinases at 1 μ M.[3]	Not specified in the provided results.
Ponatinib	IC50: ~0.37-2 nM (against BCR-ABL)[5]	A multi-kinase inhibitor with activity against various kinases.[5][6]	KDR, FLT3, FGFR1, and others.[7]

Experimental Protocols: Assessing Kinase Selectivity

The "gold standard" for determining the selectivity of a kinase inhibitor is through broad, competition-based binding assays. The KINOMEScan™ platform from Eurofins DiscoverX is a widely used example of such a technology.

KINOMEScan™ Competition Binding Assay Protocol

The KINOMEScan™ assay quantitatively measures the binding of a test compound to a large panel of kinases (typically over 400). The methodology does not rely on ATP and thus provides a true measure of the inhibitor's binding affinity (dissociation constant, Kd), rather than an IC50 value which can be influenced by ATP concentration.[8][9]

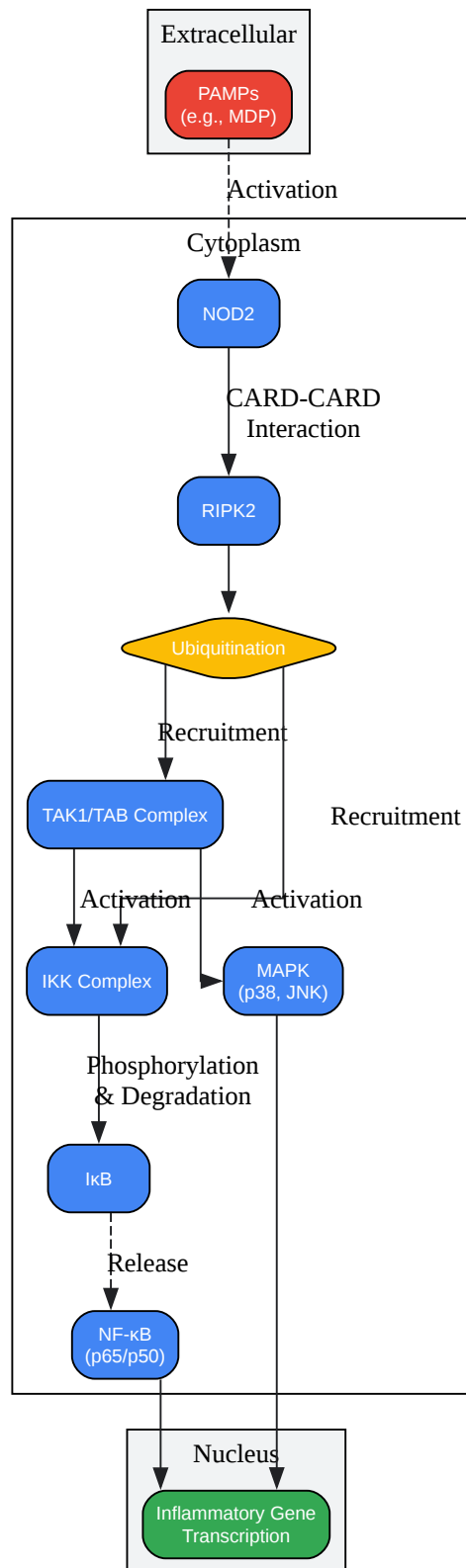
Assay Principle:

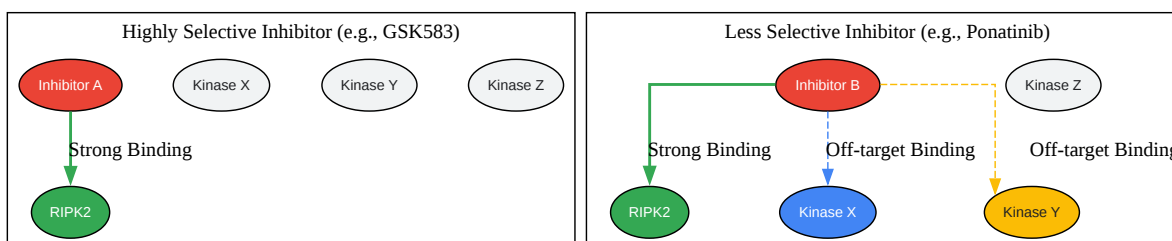
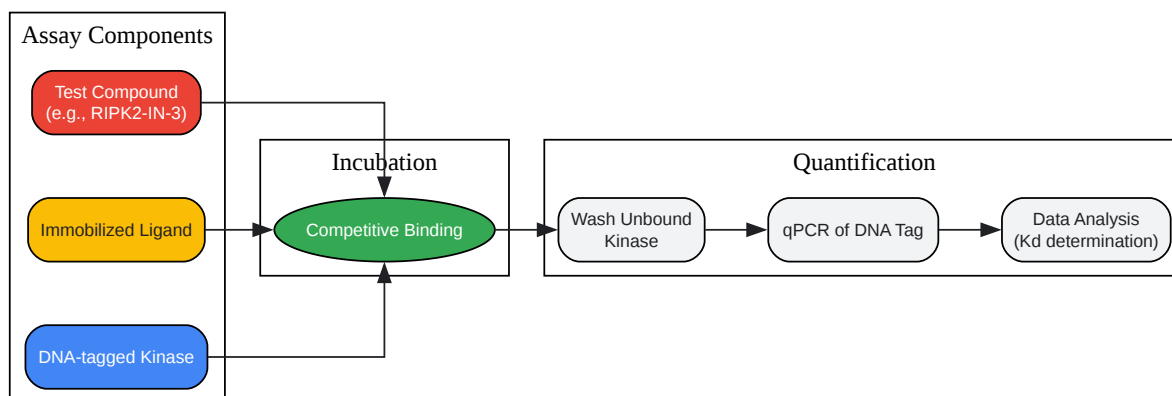
The assay is based on a competitive binding format with three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.[8]

- **Preparation:** A diverse panel of human kinases is expressed, purified, and tagged with a unique DNA identifier. An immobilized ligand that binds to the active site of a broad range of kinases is coupled to a solid support (e.g., beads).[8]
- **Competition:** The DNA-tagged kinase is incubated with the immobilized ligand and the test compound. If the test compound binds to the kinase's active site, it will compete with the immobilized ligand and prevent the kinase from binding to the solid support.[8]
- **Quantification:** After an incubation period to reach equilibrium, the unbound kinase is washed away. The amount of kinase remaining bound to the solid support is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).[8]
- **Data Analysis:** The amount of kinase bound to the support in the presence of the test compound is compared to a control sample (containing DMSO instead of the compound). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction. For determining the dissociation constant (K_d), the assay is performed with a range of inhibitor concentrations, and the results are fitted to a binding curve.[8]

Visualizing Key Concepts

To better understand the context of RIPK2 inhibition and kinase selectivity, the following diagrams illustrate the RIPK2 signaling pathway, the experimental workflow for kinase selectivity profiling, and a conceptual representation of inhibitor selectivity.





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